molecular formula C28H25NO4 B11536064 2-(2,5-dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(2,5-dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11536064
M. Wt: 439.5 g/mol
InChI Key: NUVMBBGVVOIKFU-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,5-dimethoxybenzaldehyde, a series of condensation reactions with phenyl-substituted intermediates can lead to the formation of the desired isoindole structure. Key steps may include:

    Aldol Condensation: Combining 2,5-dimethoxybenzaldehyde with acetophenone derivatives under basic conditions to form intermediate chalcones.

    Cyclization: Using acidic or basic catalysts to induce cyclization of the chalcone intermediates, forming the isoindole core.

    Functional Group Modifications: Introducing additional phenyl groups and ensuring the correct substitution pattern through further reactions such as Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups in the isoindole ring can be reduced to form alcohols or other reduced species.

    Substitution: Aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its structural features make it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which 2-(2,5-dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects depends on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The methoxy and phenyl groups could play a role in binding to active sites or influencing the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    4,7-Diphenyl-1,3-dioxane: Shares a similar core structure but lacks the isoindole ring.

    Isoindole Derivatives: Compounds with similar isoindole cores but different substituents.

Uniqueness

What sets 2-(2,5-dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione apart is its combination of methoxy and phenyl groups, which can influence its reactivity and potential applications. The specific arrangement of these groups can lead to unique chemical properties and biological activities not seen in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C28H25NO4

Molecular Weight

439.5 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C28H25NO4/c1-32-20-13-16-24(33-2)23(17-20)29-27(30)25-21(18-9-5-3-6-10-18)14-15-22(26(25)28(29)31)19-11-7-4-8-12-19/h3-17,21-22,25-26H,1-2H3

InChI Key

NUVMBBGVVOIKFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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